![molecular formula C10H17NO4 B11768731 tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11768731.png)

tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

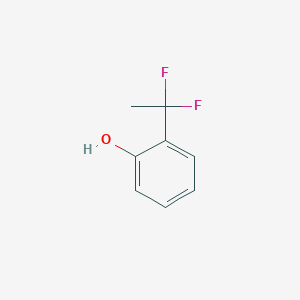

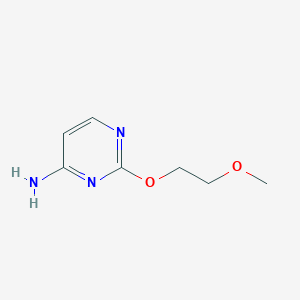

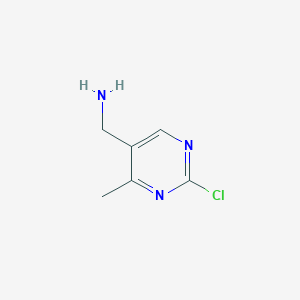

tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate est un composé bicyclique présentant une structure unique qui comprend un groupe ester tert-butyle, un groupe hydroxyle et un noyau oxazabicycloheptane

Préparation Méthodes

Voies de synthèse et conditions réactionnelles

La synthèse du this compound implique généralement les étapes suivantes :

Formation du noyau bicyclique : La première étape implique la formation du noyau oxazabicycloheptane par une réaction de cyclisation. Cela peut être réalisé en utilisant un précurseur approprié et un agent cyclisant dans des conditions contrôlées.

Introduction du groupe ester tert-butyle : Le groupe ester tert-butyle est introduit par estérification, généralement en utilisant de l'alcool tert-butylique et un catalyseur acide.

Hydroxylation : Le groupe hydroxyle est introduit par une réaction d'hydroxylation, qui peut être réalisée en utilisant un oxydant tel que le peroxyde d'hydrogène ou un peracide.

Méthodes de production industrielle

En milieu industriel, la production de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Cela comprend généralement l'utilisation de réacteurs à flux continu et de systèmes automatisés pour contrôler les paramètres réactionnels tels que la température, la pression et les concentrations de réactifs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the following steps:

Formation of the bicyclic core: The initial step involves the formation of the oxazabicycloheptane core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced through esterification, typically using tert-butyl alcohol and an acid catalyst.

Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, pour former les cétones ou les aldéhydes correspondants.

Réduction : Des réactions de réduction peuvent être effectuées sur le groupe ester pour obtenir l'alcool correspondant.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ester, pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Des nucléophiles tels que les amines, les thiols et les alcools peuvent être utilisés dans des conditions basiques ou acides pour réaliser des réactions de substitution.

Produits majeurs

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'alcools.

Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

Chimie

En chimie, le tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate est utilisé comme élément de base pour la synthèse de molécules plus complexes

Biologie

En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour la découverte et le développement de médicaments.

Médecine

En médecine, le composé est étudié pour ses propriétés thérapeutiques potentielles. Sa structure et sa réactivité uniques en font un candidat pour le développement de nouveaux produits pharmaceutiques.

Industrie

Dans les applications industrielles, le this compound est utilisé comme intermédiaire dans la synthèse de divers produits chimiques et matériaux. Sa stabilité et sa réactivité le rendent adapté aux processus de production à grande échelle.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle et le groupe ester jouent un rôle crucial dans sa réactivité et sa liaison aux cibles biologiques. Le composé peut interagir avec des enzymes, des récepteurs et d'autres protéines, modulant leur activité et conduisant à divers effets biologiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals.

Industry

In industrial applications, tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for large-scale production processes.

Mécanisme D'action

The mechanism of action of tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the ester group play crucial roles in its reactivity and binding to biological targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate : Ce composé partage un noyau bicyclique similaire mais ne possède pas le groupe hydroxyle et la structure oxazabicyclo.

tert-Butyl (1S,4S,5S)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate : Ce composé possède un groupe amino au lieu d'un groupe hydroxyle et un motif de substitution différent sur le noyau bicyclique.

Unicité

L'unicité du tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate réside dans son motif de substitution spécifique et la présence à la fois d'un groupe hydroxyle et d'une structure oxazabicyclo

Propriétés

Formule moléculaire |

C10H17NO4 |

|---|---|

Poids moléculaire |

215.25 g/mol |

Nom IUPAC |

tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-7-8(12)6(11)5-14-7/h6-8,12H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |

Clé InChI |

GQTQAVRMYQJYNG-BIIVOSGPSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]([C@@H]1CO2)O |

SMILES canonique |

CC(C)(C)OC(=O)N1CC2C(C1CO2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)

![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)

![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)